molecular formula C12H19NO B2545664 4-(Benzylamino)-2-methylbutan-2-ol CAS No. 1490727-08-6

4-(Benzylamino)-2-methylbutan-2-ol

Cat. No.: B2545664
CAS No.: 1490727-08-6
M. Wt: 193.29
InChI Key: GMKHFUSTODJFBW-UHFFFAOYSA-N
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Description

4-(Benzylamino)-2-methylbutan-2-ol is an organic compound that features a benzylamino group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)-2-methylbutan-2-ol typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve the use of catalysts to enhance reaction efficiency and yield. For example, the use of Raney nickel in the reduction step can significantly improve the reaction rate and product purity .

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)-2-methylbutan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce secondary or tertiary amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzylamino)-2-methylbutan-2-ol is unique due to its specific structure, which allows for a combination of hydrophobic and hydrophilic interactions. This dual nature enhances its ability to interact with a wide range of biological targets, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

4-(benzylamino)-2-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-12(2,14)8-9-13-10-11-6-4-3-5-7-11/h3-7,13-14H,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKHFUSTODJFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCNCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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